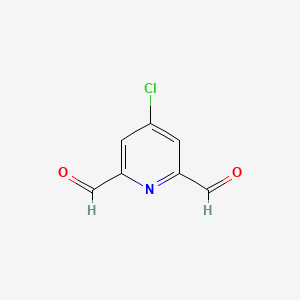

4-Chloropyridine-2,6-dicarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKSABGWROVHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601183 | |

| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311767-65-4 | |

| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine 2,6 Dicarbaldehyde Scaffolds in Organic Synthesis

The foundational structure, Pyridine-2,6-dicarbaldehyde, is a significant building block in its own right. The two aldehyde groups, positioned symmetrically on the pyridine (B92270) ring, are prime sites for condensation reactions, particularly for the formation of Schiff bases. This reactivity allows for the construction of larger, often macrocyclic, structures.

Derivatives originating from this scaffold are widespread. For instance, Pyridine-2,6-dicarboxamides, which can be synthesized from the corresponding dicarbaldehyde via oxidation and amidation, are excellent chelating agents for various metal cations and have been explored for their roles in coordination chemistry, catalysis, and as structural models for proteins. jst.go.jpmdpi.com Similarly, the corresponding pyridine-2,6-dicarboxylic acid has been employed as a bifunctional organocatalyst. organic-chemistry.org The dicarbaldehyde itself has been used as a key intermediate in the preparation of functionalized resins, boron-dipyrromethene (BODIPY) based fluorescent probes, and novel N-heterocyclic chitosan (B1678972) aerogel derivatives. sigmaaldrich.comchemicalbook.com The utility of this scaffold in creating compounds with applications ranging from material science to neuroprotection underscores its fundamental importance in organic synthesis. mdpi.com

Table 1: Physicochemical Properties of 2,6-Pyridinedicarboxaldehyde (B58191) This interactive table provides key data for the parent compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5431-44-7 | sigmaaldrich.com |

| Molecular Formula | C₇H₅NO₂ | sigmaaldrich.com |

| Molecular Weight | 135.12 g/mol | sigmaaldrich.com |

| Melting Point | 124-125 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 152-154 °C / 103 mmHg | sigmaaldrich.comchemicalbook.com |

| Appearance | White to tan powder | chemicalbook.com |

| Functional Group | Aldehyde | sigmaaldrich.com |

Role of Halogen Substitution in Pyridine Derivatives for Modulated Reactivity

The pyridine (B92270) ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This electronic characteristic renders it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) but significantly more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions where electron density is lowest. uoanbar.edu.iq

The introduction of a halogen atom, such as chlorine, at the 4-position further modulates this reactivity. Halogens at the 2- and 4-positions of a pyridine ring are effective leaving groups in SNAr reactions. Research has shown that the reactivity of chloropyridines towards nucleophiles follows the order: 4-chloro > 2-chloro > 3-chloro. uoanbar.edu.iq 4-Chloropyridine (B1293800) is estimated to be about 100,000 times more reactive than 3-chloropyridine (B48278) in such reactions. uoanbar.edu.iq This heightened reactivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack of a nucleophile at the C4 position. uoanbar.edu.iq Consequently, the chlorine atom in 4-Chloropyridine-2,6-dicarbaldehyde serves as a convenient handle for introducing a wide array of other functional groups through nucleophilic displacement, reacting readily with nucleophiles like amines and thiols. nih.govresearchgate.net This makes the molecule a highly adaptable platform for creating diverse molecular libraries.

Table 2: Relative Reactivity of Chloropyridines in Nucleophilic Substitution This table summarizes the general reactivity order for chloropyridine isomers.

| Isomer | Reactivity Rank | Rationale | Reference |

|---|---|---|---|

| 4-Chloropyridine | 1 (Most Reactive) | Strong stabilization of the intermediate carbanion by the nitrogen atom. | uoanbar.edu.iq |

| 2-Chloropyridine | 2 | Good stabilization of the intermediate, but less than the 4-position isomer. | uoanbar.edu.iq |

| 3-Chloropyridine | 3 (Least Reactive) | Poor stabilization of the intermediate carbanion. | uoanbar.edu.iq |

Overview of Current Research Trends for Aromatic Dicarbaldehydes

Aromatic aldehydes, including dicarbaldehydes, are a cornerstone of modern chemical research and industry, with several key trends shaping their application.

Advanced Synthesis Intermediates: A major trend is their use as versatile building blocks for complex organic molecules. Their reactivity allows them to be key components in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. mdpi.com Dicarbaldehydes are particularly useful for creating symmetrical molecules, macrocycles, and as cross-linking agents.

Fragrance and Flavor Industry: Aromatic aldehydes are fundamental to the fragrance and flavor industries. marketresearchfuture.comhtfmarketreport.com Current trends show a growing consumer preference for natural and clean-label products, driving research into the synthesis and extraction of natural aldehydes as alternatives to synthetic ones. marketresearchfuture.com

Pharmaceutical and Biological Applications: Aldehydes serve as crucial intermediates in the synthesis of various drugs and active pharmaceutical ingredients (APIs). marketresearchfuture.com Research continues to explore new derivatives with potential biological activities.

Sustainability and Green Chemistry: There is an increasing focus on developing biodegradable aldehydes and utilizing green chemistry principles in their synthesis to minimize environmental impact. marketresearchfuture.com This includes the development of organocatalytic methods that avoid the use of toxic metal catalysts. organic-chemistry.org

Atmospheric and Environmental Chemistry: Aromatic aldehydes are emitted from various sources and play a role in atmospheric chemistry. copernicus.org Ongoing research investigates their atmospheric fate, including reactions with radicals like NO₃, which is important for understanding air quality and pollution. copernicus.org

Interdisciplinary Relevance of 4 Chloropyridine 2,6 Dicarbaldehyde in Advanced Chemistry

Strategies for the Preparation of this compound

Several strategic pathways have been developed for the synthesis of this compound, each with distinct advantages and precursor requirements. These methods primarily involve the oxidation of methyl-substituted pyridines, the reduction of dicarbonyl derivatives, and the formylation of halogenated pyridine rings.

Oxidation of Methyl-Substituted Pyridine Precursors

A common and direct method for synthesizing pyridine-2,6-dicarbaldehyde derivatives is the oxidation of the corresponding 2,6-dimethylpyridine (B142122) (2,6-lutidine) precursors. wikipedia.orgwikipedia.org For the synthesis of the target compound, this would involve the oxidation of 4-chloro-2,6-dimethylpyridine (B1297441). Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 2,6-lutidine with air can yield 2,6-diformylpyridine. wikipedia.org Other chromium-based reagents, such as Chromium(VI) oxide in conjunction with pyridine (Collins reagent), are effective for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. vanderbilt.edu Ruthenium tetroxide is another potent oxidizing agent capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. vanderbilt.edu The choice of oxidant and reaction conditions is crucial to prevent the over-oxidation of the aldehyde groups to carboxylic acids.

A laboratory-scale synthesis of 2,6-dimethylpyridine often begins with the condensation of ethyl acetoacetate, formaldehyde, and an ammonia (B1221849) source to produce a 2,6-dimethyl-1,4-dihydropyridine derivative, which is then hydrolyzed and decarboxylated. wikipedia.org Industrially, it is typically produced by reacting formaldehyde, acetone, and ammonia. wikipedia.org

Reduction of 4-Chloropyridine-2,6-dicarbonyl Derivatives (e.g., Esters, Chlorides)

An alternative approach involves the reduction of more oxidized precursors, such as 4-chloropyridine-2,6-dicarbonyl dichloride or the corresponding diesters. The synthesis of the key intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, can be achieved on a multigram scale. researchgate.net This acid chloride can then be reduced to the desired dicarbaldehyde.

The reduction of acyl chlorides to aldehydes is a well-established transformation in organic synthesis. For example, 2,6-Pyridinedicarbonyl dichloride can be used as a starting material for various derivatives. sigmaaldrich.com A general method for synthesizing 2,6-pyridinedicarboxaldehyde (B58191) involves the reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine with lithium aluminum hydride (LiAlH4), followed by hydrolysis. chemicalbook.com This suggests that a similar reduction strategy could be applied to the chlorinated analogue.

The synthesis of the precursor, 4-chloropyridine-2,6-dicarbonyl dichloride, can be accomplished from 4-chloropyridine-2,6-dicarboxylic acid. The dicarboxylic acid itself can be prepared from 4-substituted pyridine precursors. oist.jp The conversion of the dicarboxylic acid to the diacyl chloride is often achieved using reagents like oxalyl chloride with a catalytic amount of DMF. nih.gov

Formylation Reactions on Halogenated Pyridine Nuclei

Direct formylation of a pre-existing 4-chloropyridine (B1293800) nucleus at the 2 and 6 positions presents another synthetic possibility. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings. chemrxiv.org While direct diformylation at the 2 and 6 positions of 4-chloropyridine might be challenging due to the deactivating effect of the chlorine atom and the pyridine nitrogen, this strategy remains a potential route. Research into the formylation of pyridine derivatives, such as the synthesis of 4-chloropyridine-3-carboxaldehyde, indicates that formylation of the pyridine ring is feasible. biosynth.com

Regioselective Synthesis Approaches for the Chemical Compound

Achieving the desired 2,6-disubstitution pattern on the 4-chloropyridine ring is a key challenge. The synthetic strategies outlined above inherently provide high regioselectivity.

Starting with 2,6-disubstituted precursors: The oxidation of 4-chloro-2,6-dimethylpyridine or the reduction of 4-chloropyridine-2,6-dicarbonyl derivatives ensures that the functional groups are located at the correct positions from the outset. The synthesis of the starting material, 4-chloro-2,6-dimethylpyridine, can be achieved through various methods, including the hydrogenation of 2,6-dimethyl-4-chloropyridine using a Pd/C catalyst. google.com

Directing group effects: In formylation reactions, the existing chloro-substituent and the pyridine nitrogen atom will direct incoming electrophiles. However, achieving selective diformylation at the 2 and 6 positions would likely require careful control of reaction conditions and potentially the use of protecting groups or specific catalysts to overcome the inherent electronic preferences of the substituted pyridine ring.

Optimization of Reaction Conditions for Scalable Production of the Dicarbaldehyde

For the large-scale production of this compound, the optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness.

Key parameters for optimization include:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates, solubility of reagents and products, and ease of workup. For instance, in the synthesis of 4-chloropyridine, dichloromethane (B109758) and ethyl acetate (B1210297) have been used. patsnap.com |

| Temperature | Reaction temperatures need to be carefully controlled to maximize the reaction rate while minimizing side reactions and decomposition of the product. For example, the synthesis of 4-chloropyridine from N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride is conducted at 140-150 °C. google.com |

| Catalyst | The selection of an appropriate catalyst and its loading are crucial. For instance, Pd/C is used for the hydrogenation of 2,6-dimethyl-4-chloropyridine. google.com The efficiency of oxidation reactions can be highly dependent on the chosen catalyst. researchgate.netchemicalbook.com |

| Reagent Stoichiometry | The molar ratios of reactants must be optimized to ensure complete conversion of the starting material while minimizing the use of excess reagents, which can complicate purification and increase costs. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for maximizing yield and minimizing by-product formation. mdpi.com |

A method for the multigram-scale preparation of the precursor 4-chloropyridine-2,6-dicarbonyl dichloride has been described, which is a significant step towards scalable production. researchgate.net

Isolation and Purification Techniques for this compound

Once the synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. Common techniques employed for the purification of pyridine derivatives include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture. For example, in the preparation of 4-chloropyridine, the reaction mixture is made alkaline and then extracted with ether. prepchem.com

Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method. The boiling point of 4-chloropyridine is reported as 53-55 °C at 20 mmHg. prepchem.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. google.com This method is particularly useful for removing closely related impurities. For pyridine-based compounds, affinity chromatography has also been explored for purification. nih.gov

Washing and Drying: The purified product is often washed with water or brine to remove any remaining water-soluble impurities and then dried over a suitable drying agent like sodium sulfate (B86663) or calcium chloride. mdpi.comprepchem.com

The stability of the final product is also a consideration. It has been noted that 4-chloropyridine itself is more stable as its hydrochloride salt. researchgate.net This suggests that the purification and storage of this compound might also benefit from conversion to a more stable derivative if the free dialdehyde (B1249045) proves to be unstable.

Reactions Involving Aldehyde Functionalities of the Chemical Compound

The two aldehyde groups at the 2- and 6-positions of the pyridine ring are the primary sites for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl carbons of the dicarbaldehyde are electrophilic and readily undergo attack by nucleophiles. A prominent example of this reactivity is the condensation reaction with primary amines to form Schiff bases, or imines. The reaction typically proceeds by adding two equivalents of a primary amine to a solution of this compound, often in a solvent like ethanol (B145695), sometimes with acid catalysis, to yield a bis(imine) derivative. oist.jp The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

This reaction is highly versatile and has been demonstrated with a wide range of amines on analogous pyridine frameworks. For example, pyridine-2,6-dicarbohydrazide (B1583541) reacts with various dicarbonyl compounds to form macrocyclic hydrazone Schiff bases. researchgate.net Similarly, a variety of aromatic and heterocyclic aldehydes are used to form Schiff bases from pyridine-bridged bis-hydrazides. nih.gov These reactions underscore the general applicability of Schiff base formation to the aldehyde groups of the title compound.

Table 1: Representative Schiff Base Formation Reactions Note: This table is illustrative of typical reactions based on analogous compounds.

| Reactant 1 | Reactant 2 (Amine) | Conditions | Product |

|---|---|---|---|

| This compound | Aniline (2 equiv.) | Ethanol, reflux | 4-chloro-N,N'-(pyridine-2,6-diylbis(methanylylidene))bis(aniline) |

| This compound | 2,6-Diaminopyridine (B39239) (1 equiv.) | Methanol (B129727), reflux | Polymeric or macrocyclic Schiff base |

| This compound | Hydrazine (2 equiv.) | Ethanol, room temp. | 4-chloropyridine-2,6-bis(hydrazone) |

Oxidation Pathways to Carboxylic Acids and Esters

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids. This transformation yields 4-chloropyridine-2,6-dicarboxylic acid, a stable and synthetically useful compound. researchgate.net While specific reagents for the direct oxidation of the dicarbaldehyde are not extensively documented in dedicated studies, this pathway is a standard organic transformation achievable with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting dicarboxylic acid is a key intermediate for further functionalization. oist.jp

Furthermore, the dicarboxylic acid can be converted to its corresponding diester, such as dimethyl 4-chloropyridine-2,6-dicarboxylate, through Fischer esterification with methanol under acidic conditions.

Table 2: Oxidation and Subsequent Esterification

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | KMnO₄ or other strong oxidant | 4-chloropyridine-2,6-dicarboxylic acid |

| 4-chloropyridine-2,6-dicarboxylic acid | Methanol, H₂SO₄ (cat.) | dimethyl 4-chloropyridine-2,6-dicarboxylate |

Reduction to Alcohols and Amines

The aldehyde functionalities are susceptible to reduction to primary alcohols using hydride-based reducing agents. Treatment with sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol is a standard and effective method for this conversion. sciforum.net This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide, to yield (4-chloropyridine-2,6-diyl)dimethanol. Lithium aluminum hydride (LiAlH₄) can also be used but is a more powerful and less selective reagent. sciforum.net

The reduction of related pyridine dicarboxylates to diols using NaBH₄ in combination with other reagents like iodine has been reported, highlighting the utility of borohydride-based systems for this transformation. ethz.chresearchgate.net

Table 3: Reduction of Aldehyde Groups

| Starting Material | Reagent(s) | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (4-chloropyridine-2,6-diyl)dimethanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | THF, then H₂O quench | (4-chloropyridine-2,6-diyl)dimethanol |

Chemo- and Regioselective Transformations of Dicarbaldehyde Groups

Achieving selective reaction at only one of the two identical aldehyde groups presents a significant synthetic challenge, requiring careful control of reaction conditions. The primary method for achieving mono-functionalization is to use a stoichiometric amount (one equivalent) of the reacting nucleophile.

For instance, the 1:1 condensation of 2-pyridinecarboxaldehyde (B72084) with 2,6-diaminopyridine has been shown to produce the mono-Schiff base, 2-[(pyridin-2-ylmethylene)amino]-6-aminopyridine, selectively. nih.gov This principle can be applied to this compound, where reacting it with one equivalent of a primary amine under controlled conditions would favor the formation of the mono-imine product, 6-(formyl)-4-chloropicolinaldehyde imine.

Similarly, selective reduction to the mono-alcohol, 6-(hydroxymethyl)pyridine-2-carbaldehyde, is a known transformation for the parent pyridine-2,6-dicarbaldehyde. chemimpex.com This is typically achieved by using a milder reducing agent or by carefully controlling the stoichiometry and reaction temperature.

Table 4: Examples of Regioselective Transformations Note: This table is illustrative of strategies for achieving selectivity, based on analogous systems.

| Starting Material | Reagent(s) (Stoichiometry) | Expected Major Product |

|---|---|---|

| This compound | Primary Amine (1.0 equiv.) | 6-((alkylimino)methyl)-4-chloropicolinaldehyde |

| This compound | NaBH₄ (controlled, ≤0.5 equiv.) | 4-chloro-6-(hydroxymethyl)picolinaldehyde |

Reactivity of the 4-Chloro Pyridine Ring in this compound

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is electron-deficient, and this effect is significantly amplified by the presence of two strongly electron-withdrawing aldehyde groups at the 2- and 6-positions. This electronic feature makes the carbon atoms at the 2-, 4-, and 6-positions susceptible to nucleophilic attack. With a good leaving group like chlorine at the C4 position, this compound is highly activated for nucleophilic aromatic substitution (SNAr).

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative ring nitrogen, which provides significant stabilization. chemicalbook.com In the second step, the aromaticity is restored by the expulsion of the chloride ion.

A wide variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. For example, 4-chloropyridine readily reacts with primary and secondary amines to form substituted 4-aminopyridines. rsc.org This transformation often requires heating. sciforum.net The enhanced electrophilicity of the pyridine ring in this compound suggests these substitutions should proceed under relatively mild conditions.

Table 5: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Dimethylamine | Heat | 4-(dimethylamino)pyridine-2,6-dicarbaldehyde |

| Sodium Methoxide | Methanol, heat | 4-methoxypyridine-2,6-dicarbaldehyde |

| Sodium Thiophenolate | DMF, heat | 4-(phenylthio)pyridine-2,6-dicarbaldehyde |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a halogen at the C-4 position of the pyridine ring in this compound opens up possibilities for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine core. The electron-withdrawing nature of the two formyl groups at the C-2 and C-6 positions is expected to influence the reactivity of the C-4 chloro substituent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide. wordpress.comlibretexts.org While specific studies on the Suzuki coupling of this compound are not extensively documented, research on analogous 2,4-dichloropyridines provides significant insights into the expected reactivity. nih.gov The C-4 position of dichloropyridines is generally more reactive towards Suzuki coupling than the C-2 position. nih.gov This selectivity is attributed to the electronic properties of the pyridine ring.

In a study on the C4-selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine, it was found that various arylboronic acids could be coupled at the C-4 position with good to excellent yields. nih.gov Notably, the reaction conditions were tolerant of various functional groups, including aldehydes. nih.gov This suggests that this compound would likely undergo selective Suzuki coupling at the C-4 position without significant interference from the aldehyde moieties. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, and a base. wordpress.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | nih.gov |

| 2 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 | nih.gov |

| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 90 | wordpress.com |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org The reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. The reactivity of chloropyridines in the Heck reaction is influenced by the electronic environment of the pyridine ring. The electron-withdrawing formyl groups in this compound are expected to enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in the Heck catalytic cycle. wikipedia.org

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.org This reaction is widely used for the synthesis of substituted alkynes. The presence of electron-withdrawing groups on the aryl halide generally promotes the Sonogashira coupling. wordpress.comscirp.org Therefore, the two aldehyde groups in this compound are anticipated to facilitate the coupling at the C-4 position.

The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), a base (often an amine), and a terminal alkyne. wikipedia.orgscirp.org The resulting 4-alkynylpyridine-2,6-dicarbaldehydes would be valuable intermediates for further synthetic transformations.

Halogen-Directed Functionalization of the Pyridine Nucleus

The chlorine atom at the C-4 position of this compound can direct the functionalization of the pyridine ring through various mechanisms, including directed ortho-metalation and halogen-metal exchange reactions. znaturforsch.com These strategies allow for the introduction of substituents at specific positions on the pyridine nucleus.

Directed metalation involves the deprotonation of a position ortho to a directing group, in this case, the chloro substituent. Treatment with a strong base, such as a lithium amide, can lead to the formation of a lithiated intermediate at the C-3 or C-5 position. This intermediate can then be trapped with various electrophiles to introduce a range of functional groups.

Halogen-metal exchange is another powerful method for the functionalization of halopyridines. znaturforsch.com This reaction involves the treatment of the halo-compound with an organolithium or Grignard reagent, resulting in the exchange of the halogen atom for a metal. The resulting organometallic intermediate can then react with electrophiles. For this compound, a halogen-metal exchange at the C-4 position would generate a 4-lithiopyridine (B8661376) derivative, which could then be functionalized. However, the presence of the aldehyde groups would need to be considered, as they are also reactive towards organometallic reagents. Protection of the aldehyde groups might be necessary to achieve the desired functionalization of the pyridine ring.

Intramolecular Cyclization and Rearrangement Pathways of the Dicarbaldehyde

The two aldehyde groups in this compound are positioned in close proximity, which can facilitate intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems.

One possible pathway is an intramolecular Cannizzaro reaction, where one aldehyde group is oxidized to a carboxylic acid and the other is reduced to an alcohol. This reaction is typically promoted by a strong base. The resulting hydroxy-acid could then potentially undergo further transformations, such as lactonization.

Furthermore, the dicarbaldehyde can serve as a precursor for the synthesis of fused heterocyclic systems through condensation reactions with binucleophiles. For example, reaction with hydrazines could lead to the formation of pyridazino[4,5-d]pyridines, while reaction with hydroxylamine (B1172632) could yield isoxazolo[4,5-d]pyridines.

While specific studies on the intramolecular cyclization of this compound are limited, research on related pyridine-2,6-dicarboxamide derivatives has shown that intramolecular C-H arylation can occur to form fused polycyclic aromatic compounds. mdpi.com This suggests that under appropriate catalytic conditions, the dicarbaldehyde could potentially undergo similar intramolecular C-H functionalization reactions, leading to novel ring systems.

Preparation of Mono- and Bis-Imine Derivatives from the Chemical Compound

The aldehyde functional groups of this compound readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. Depending on the stoichiometry of the reactants, this reaction can be controlled to produce either mono- or bis-imine derivatives. The reaction of one equivalent of an amine will preferentially yield the mono-imine, leaving one aldehyde group unreacted for further functionalization. The use of two or more equivalents of the amine leads to the formation of the bis-imine derivative.

These imine derivatives are not merely synthetic intermediates but can also be the target molecules themselves, possessing specific electronic and structural properties. The formation of the C=N double bond introduces new geometric possibilities and alters the electronic landscape of the pyridine ring, which can be fine-tuned by the choice of the amine.

Table 1: Examples of Imine Derivatives from this compound

| Amine Reactant | Product | Reaction Type |

| Aniline | Mono- and/or Bis-(phenylimine) derivative | Condensation |

| Benzylamine | Mono- and/or Bis-(benzylamine) derivative | Condensation |

| Adamantylamine | Mono- and/or Bis-(adamantylimine) derivative | Condensation |

Synthesis of Chiral Ligands and Organocatalysts from the Dicarbaldehyde Scaffold

The rigid framework of the pyridine ring and the defined positioning of the two aldehyde groups make this compound an excellent scaffold for the synthesis of chiral ligands. By reacting the dicarbaldehyde with chiral amines or amino alcohols, a variety of chiral Schiff base ligands can be prepared. These ligands, often featuring N,N'- or N,O-donor atoms, can coordinate with metal centers to form chiral catalysts for asymmetric synthesis. For instance, condensation with enantiomerically pure amino alcohols can yield chiral oxazoline-type ligands.

These chiral ligands have found application in various metal-catalyzed asymmetric reactions, including epoxidations and reductions. The stereochemical outcome of these reactions is directly influenced by the structure of the chiral ligand derived from the dicarbaldehyde. Furthermore, the derivatives of this compound can themselves act as organocatalysts, facilitating chemical transformations without the need for a metal center.

Construction of Novel Heterocyclic Systems Utilizing the Dicarbaldehyde Moieties

The two aldehyde groups of this compound are key functionalities for the construction of more complex heterocyclic systems. Through cyclization reactions with various dinucleophiles, the dicarbaldehyde can be transformed into a range of fused and polycyclic aromatic compounds. For example, reaction with hydrazines can lead to the formation of pyridazinopyridine derivatives, while reaction with β-ketoesters or malononitrile (B47326) can yield novel fused pyridine systems. nih.gov

The reactivity of the chlorine atom at the 4-position adds another layer of synthetic versatility. This chlorine can be substituted by various nucleophiles, either before or after the cyclization reaction, allowing for the introduction of additional functional groups and the modulation of the electronic properties of the final heterocyclic system. vaia.com This strategy has been employed to synthesize a variety of novel nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science. nih.gov

Incorporation of this compound into Supramolecular Architectures and Polymeric Materials

The rigid and well-defined geometry of this compound and its derivatives makes them ideal building blocks for the construction of supramolecular assemblies. researchgate.net The pyridine nitrogen and the imine nitrogens (in its derivatives) can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net The properties of these materials, including their porosity and catalytic activity, can be tuned by the choice of the metal ion and the specific derivative of the dicarbaldehyde used.

Furthermore, the dicarbaldehyde can be incorporated into polymeric structures. researchgate.net Polycondensation reactions with diamines can lead to the formation of polyimines or, after subsequent reduction, polyamines. These polymers may exhibit interesting optical, thermal, and mechanical properties. The presence of the chlorine atom offers a handle for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain.

Coordination Chemistry and Metal Complexation of 4 Chloropyridine 2,6 Dicarbaldehyde

Ligand Design Principles for 4-Chloropyridine-2,6-dicarbaldehyde

The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. For this compound, its utility as a ligand is primarily governed by its donor atoms and the geometry they impose upon coordination.

This compound functions as a versatile N,O-donor ligand. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two aldehyde groups can all participate in coordinating to a metal center. This tridentate (three-toothed) coordination is a result of the chelate effect, where the formation of a five- or six-membered ring with the metal ion leads to enhanced thermodynamic stability compared to coordination with monodentate ligands. In this case, the ligand can form two five-membered chelate rings with a metal ion.

The presence of the electron-withdrawing chlorine atom at the 4-position of the pyridine ring influences the electronic properties of the ligand. It reduces the basicity of the pyridine nitrogen, which can affect the strength of the metal-nitrogen bond.

The aldehyde groups at the 2 and 6 positions play a crucial role in defining the coordination sphere around the metal ion. Upon coordination, the geometry of the complex is significantly influenced by the steric and electronic effects of these groups. The positioning of the aldehyde groups in this compound is analogous to that in pyridine-2,6-dicarboxylate, a well-studied ligand that forms stable complexes with a variety of metals.

The reactivity of the aldehyde groups can be exploited for further synthetic modifications. For instance, they can undergo condensation reactions with amines to form Schiff base ligands, which are renowned for their ability to form stable and catalytically active metal complexes.

Synthesis of Metal-4-Chloropyridine-2,6-dicarbaldehyde Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final structure and composition of the complex.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with ligands like this compound. The geometry of these complexes can vary depending on the metal ion and its oxidation state. For example, cobalt(II), nickel(II), and copper(II) often form octahedral or square planar complexes, while zinc(II) typically forms tetrahedral complexes. Platinum(II) is well-known for forming square planar complexes, which have been extensively studied for their potential anticancer properties. Research on related pyridine-based ligands suggests that this compound would likely form stable complexes with these transition metals. nih.govnih.govresearchgate.net

Lanthanide ions, with their large ionic radii and high coordination numbers (typically 8 or 9), can also form complexes with this compound. The coordination chemistry of lanthanides with similar pyridine-dicarboxylate ligands has been shown to result in complexes with interesting luminescent and magnetic properties. rsc.orgrsc.org Therefore, it is anticipated that lanthanide complexes of this compound could exhibit similar characteristics.

Heavy metals such as cadmium can also form complexes with related pyridine-based ligands. For instance, a cadmium(II) complex with 4′-chloro-2,2′:6′,2′′-terpyridine, a structurally related ligand, has been synthesized and characterized. nih.gov This suggests that this compound would also be a suitable ligand for forming complexes with heavy metals.

Advanced Spectroscopic and Spectrometric Characterization of 4 Chloropyridine 2,6 Dicarbaldehyde

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

No high-resolution mass spectrometry (HRMS) data for 4-Chloropyridine-2,6-dicarbaldehyde could be located in the surveyed scientific literature and databases. HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement, which allows for the determination of its precise molecular weight and chemical formula. Without this data, the unequivocal confirmation of the compound's identity remains uncorroborated by this standard analytical method.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed multi-nuclear NMR spectroscopic data, which is essential for elucidating the precise structural arrangement of atoms within a molecule, is not available for this compound in the public domain.

1D NMR (¹H, ¹³C, ¹⁵N) for Proton and Carbon Environments

No experimental ¹H, ¹³C, or ¹⁵N NMR spectra for this compound have been published. 1D NMR spectroscopy provides crucial information about the chemical environment of the hydrogen, carbon, and nitrogen atoms in the molecule, including the number of different types of nuclei, their electronic surroundings, and their relative abundance.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Similarly, there is no available data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY. These advanced techniques are indispensable for establishing the connectivity between atoms (COSY, HSQC, HMBC) and the spatial proximity of atoms (NOESY), which are vital for a complete structural assignment and for determining the compound's stereochemistry.

Infrared and Raman Vibrational Spectroscopy for Functional Group Identification

A search for infrared (IR) and Raman spectra of this compound did not yield any specific results. Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, these techniques would be expected to confirm the presence of the aldehyde (C=O and C-H) and chloro-pyridine (C-Cl, C=C, C=N) moieties through their characteristic vibrational frequencies.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Properties

There is no published data on the ultraviolet-visible (UV-Vis) absorption or fluorescence properties of this compound. This type of spectroscopy provides insight into the electronic transitions within the molecule, which are related to its color, photostability, and potential for use in applications involving light absorption and emission.

Computational and Theoretical Studies of 4 Chloropyridine 2,6 Dicarbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules. For 4-chloropyridine-2,6-dicarbaldehyde, these methods can provide insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its optimized geometry, electronic energy, and distribution of electron density. electrochemsci.org Studies on related pyridine (B92270) dicarboxylic acids have successfully used DFT to calculate molecular and electronic properties, providing a reliable framework for understanding similar compounds. electrochemsci.org The presence of the electron-withdrawing chlorine atom at the 4-position and the two aldehyde groups at the 2- and 6-positions would significantly influence the electronic distribution within the pyridine ring. DFT calculations would quantify these effects, providing values for key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. This information is crucial for predicting the molecule's reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Electronic Structure

For even greater accuracy in determining the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more precise description of electron correlation. These high-level calculations would be particularly useful for benchmarking the results from DFT and for obtaining highly accurate values for properties like ionization potential and electron affinity. Research on similar compounds, such as chloropyrimidines, has demonstrated the utility of ab initio methods in accurately predicting molecular properties. nih.gov

Conformational Analysis and Molecular Geometry Optimization

The conformational landscape of this compound is of significant interest due to the rotational freedom of the two aldehyde groups. Conformational analysis, performed through systematic rotation of the C-C bonds connecting the aldehyde groups to the pyridine ring, would identify the most stable conformers. It is expected that the planar conformer, where the aldehyde groups are oriented to minimize steric hindrance and maximize conjugation with the pyridine ring, would be the most stable. However, the possibility of non-planar conformers cannot be entirely ruled out.

Molecular geometry optimization using DFT or ab initio methods would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, studies on pyridine-2,6-dicarboxamide derivatives have shown that the planarity of the substituent groups relative to the pyridine ring is a key geometric parameter. nih.gov The optimized geometry is the foundation for further calculations, such as vibrational frequency analysis and the prediction of spectroscopic properties.

Molecular Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. The MEP map of this compound would reveal the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the chlorine atom and the aldehyde groups would lead to a significant depletion of electron density on the pyridine ring, making it more susceptible to nucleophilic attack. The nitrogen atom of the pyridine ring and the oxygen atoms of the aldehyde groups would be expected to be regions of negative electrostatic potential.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom. This analysis would further highlight the electron-withdrawing effects of the substituents and the resulting polarization of the molecule. Studies on substituted pyridines have shown a clear correlation between the nature of the substituent and the electrostatic potential at the nitrogen atom. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. The accuracy of these predictions can be high, especially when solvent effects are taken into account. nih.gov The electron-withdrawing substituents would be expected to cause a downfield shift (higher ppm values) for the protons and carbons of the pyridine ring compared to unsubstituted pyridine.

| Proton | Predicted Chemical Shift Range (ppm) |

| H3, H5 | 8.0 - 8.5 |

| Aldehyde H | 10.0 - 10.5 |

| Carbon | Predicted Chemical Shift Range (ppm) |

| C2, C6 | 150 - 155 |

| C3, C5 | 125 - 130 |

| C4 | 145 - 150 |

| Aldehyde C | 190 - 195 |

This is an interactive data table. The predicted chemical shift ranges are estimates based on general principles and data for similar compounds.

Vibrational Frequencies: The theoretical vibrational spectrum (infrared and Raman) can be calculated by performing a frequency analysis on the optimized geometry. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of the various bonds. materialsciencejournal.org The C=O stretching frequency of the aldehyde groups would be a prominent feature in the IR spectrum, likely appearing in the range of 1700-1730 cm⁻¹. The various C-C, C-N, and C-H vibrations of the pyridine ring would also have characteristic frequencies. cdnsciencepub.comcapes.gov.br

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to study various reactions, such as its oxidation, reduction, or condensation reactions. By locating the transition state structures and calculating the activation energies, the most favorable reaction pathways can be determined. For example, a theoretical study could elucidate the mechanism of the hydration of the aldehyde groups, a common reaction for aldehydes. acs.org Such studies would provide a detailed, atomistic understanding of the reaction dynamics, complementing experimental kinetic studies.

Non-Covalent Interaction (NCI) Analysis in Supramolecular Contexts

Theoretical methods like Density Functional Theory (DFT) and analytical tools such as the Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are instrumental in characterizing and quantifying these interactions. rsc.org These methods help in the visualization and energetic evaluation of interactions like hydrogen bonds, halogen bonds, π-π stacking, and lone pair-π interactions. rsc.orgresearchgate.net

A key aspect of the supramolecular chemistry of pyridine derivatives is the interplay of various non-covalent forces that dictate the final crystal structure. researchgate.net In the case of this compound, the presence of a chlorine atom, two aldehyde functional groups, and the pyridine ring itself provides multiple sites for such interactions.

Key Predicted Non-Covalent Interactions:

Hydrogen Bonding: The aldehyde oxygen atoms are expected to act as hydrogen bond acceptors. In the presence of suitable donors (e.g., solvent molecules with O-H or N-H groups, or in co-crystals), C-H···O interactions are also plausible, where the aldehyde C-H or aromatic C-H groups act as weak donors. Studies on related pyridine-dicarboxylic acid complexes have highlighted the significance of O-H···O and N-H···O hydrogen bonds in forming extended networks. researchgate.net

Halogen Bonding: The chlorine atom at the 4-position of the pyridine ring can participate in halogen bonding. This is a highly directional interaction where the electrophilic region (σ-hole) on the chlorine atom interacts with a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom from an adjacent molecule.

π-π Stacking: The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde and chloro substituents, facilitates π-π stacking interactions. These interactions typically occur in an offset face-to-face or edge-to-face arrangement to minimize electrostatic repulsion. Analysis of similar structures, like chloropyridine-carbonitriles, has revealed distinct offset face-to-face π-stacking arrangements that contribute significantly to the crystal packing. nih.gov

Carbonyl-π Interactions: The interaction between the carbonyl groups of the aldehyde functions and the π-system of the pyridine ring of a neighboring molecule is another potential stabilizing force. researchgate.net These interactions, along with π-π stacking, are often dominant in the three-dimensional architecture of such aromatic compounds. researchgate.net

Lone Pair-π Interactions: An interesting and less common interaction that could occur is the lp–π interaction, where a lone pair of electrons (for instance, from an oxygen atom) interacts with the electron-deficient π-system of the pyridine ring. Such an interaction has been observed in related pyridine-dicarboxylic acid complexes. rsc.orgresearchgate.net

Computational Insights from Analogous Systems:

| Interaction Type | Typical Interacting Groups in Analogous Systems | Estimated Energy Range (kcal/mol) | Reference |

| Hydrogen Bonding | O-H···O, N-H···O | -3 to -10 | researchgate.net |

| Halogen Bonding | C-Cl···N, C-Cl···O | -1 to -5 | Inferred from general principles |

| π-π Stacking | Pyridine ring ↔ Pyridine ring | -2 to -5 | researchgate.net |

| Carbonyl-π Interaction | C=O ··· π (Pyridine) | -1 to -3 | researchgate.net |

| Lone Pair-π Interaction | O-lp ··· π (Pyridine) | -1 to -2.5 | rsc.orgresearchgate.net |

This table presents estimated interaction energies based on computational studies of structurally similar compounds and general chemical principles, as direct data for this compound is not available.

The interplay and relative strengths of these interactions will ultimately determine the most stable three-dimensional arrangement of this compound in the solid state. For example, a "head-to-tail" arrangement might be favored to accommodate C-H···N interactions, while layered structures could be promoted by π-stacking. nih.gov The specific crystal structure would represent the energetic minimum achieved through the simultaneous optimization of these varied non-covalent forces. Further dedicated computational and single-crystal X-ray diffraction studies on this compound are necessary to definitively characterize its supramolecular chemistry.

Applications and Potential in Advanced Materials and Catalysis

Precursor for Advanced Organic Materials Synthesis

The presence of two aldehyde functional groups in 4-chloropyridine-2,6-dicarbaldehyde allows it to serve as a monomer in polymerization reactions, leading to the formation of advanced organic materials. These materials often possess unique optical, electronic, and thermal properties. The reactivity of the aldehyde groups enables the construction of polymers through reactions like Schiff base condensation. For instance, condensation with various diamines can yield a range of poly-Schiff bases, which are known for their thermal stability and potential applications in electronics and as chemosensors.

The chlorine atom on the pyridine (B92270) ring offers a site for further functionalization, allowing for the tuning of the polymer's properties. This can be achieved through nucleophilic substitution reactions, enabling the introduction of different functional groups that can impart specific characteristics such as enhanced solubility, altered electronic properties, or the ability to coordinate with different metal ions.

Role in the Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups can coordinate with a variety of metal ions, leading to the formation of one-, two-, or three-dimensional structures.

The resulting coordination polymers and MOFs can exhibit interesting properties such as porosity, luminescence, and magnetic ordering. The specific structure and properties of these materials are highly dependent on the choice of the metal ion, the reaction conditions, and any modifications made to the dicarbaldehyde ligand. For example, the reaction of this compound with different metal salts can lead to the formation of crystalline materials with well-defined pore structures, which have potential applications in gas storage and separation.

Derivatives of this compound, such as the corresponding dicarboxylic acid or dihydrazone, are also widely used in the synthesis of MOFs. These ligands offer different coordination modes and can lead to the formation of frameworks with unique topologies and functionalities.

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The coordinating ability of this compound and its derivatives makes them valuable ligands for the development of both homogeneous and heterogeneous catalysts. The pyridine nitrogen and the carbonyl oxygens can bind to a metal center, creating a stable complex that can catalyze a variety of chemical reactions.

Catalytic Activity in Organic Transformations

Metal complexes incorporating ligands derived from this compound have shown catalytic activity in a range of organic transformations. These include oxidation reactions, C-C coupling reactions, and various condensation reactions. The electronic properties of the pyridine ring, influenced by the chlorine substituent, can affect the catalytic activity of the metal center.

For instance, Schiff base complexes formed by the condensation of this compound with various amines can coordinate with transition metals to create catalysts for oxidation reactions. The specific choice of the amine and the metal ion can be used to tune the catalyst's selectivity and efficiency for a particular substrate.

Development of Asymmetric Catalysts Utilizing Chiral Derivatives of the Chemical Compound

The introduction of chirality into the ligand framework derived from this compound is a key strategy for the development of asymmetric catalysts. By reacting the dicarbaldehyde with chiral amines or amino alcohols, chiral Schiff base ligands can be synthesized. These chiral ligands can then be complexed with metal ions to create catalysts that can promote enantioselective transformations.

These asymmetric catalysts have potential applications in the synthesis of pharmaceuticals and other fine chemicals, where the production of a single enantiomer is often crucial. The stereochemical outcome of the catalyzed reaction is dictated by the specific structure of the chiral ligand, offering the possibility of designing highly selective catalysts for specific reactions.

Sensors and Molecular Recognition Systems Based on the Dicarbaldehyde Scaffold

The reactive aldehyde groups and the coordinating pyridine nitrogen of this compound make it an excellent platform for the design of sensors and molecular recognition systems. Derivatives of this compound can be designed to selectively bind to specific analytes, such as metal ions or anions, leading to a detectable signal.

The binding event can be transduced into an optical or electrochemical signal. For example, the coordination of a metal ion to a ligand derived from this compound can result in a change in the fluorescence or absorbance spectrum of the molecule, allowing for the quantitative detection of the analyte. The selectivity of the sensor can be tuned by modifying the structure of the ligand to create a binding pocket that is complementary in size, shape, and electronic properties to the target analyte.

Emerging Applications in Chemosensing and Imaging with this compound Derivatives

Derivatives of this compound are finding emerging applications in the fields of chemosensing and bioimaging. By incorporating fluorogenic or chromogenic moieties into the molecular structure, probes can be developed that exhibit a change in their optical properties upon binding to a specific biological target.

Q & A

Q. What are the optimized synthetic routes for 4-chloropyridine-2,6-dicarbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via oxidation of (4-chloropyridine-2,6-diyl)dimethanol using selenium dioxide in 1,4-dioxane. Key parameters include reaction temperature (reflux conditions), stoichiometric ratios of SeO₂, and purification via column chromatography to isolate the product as a beige solid . Alternative oxidation methods for analogous aldehydes (e.g., naphthalene-2,6-dicarbaldehyde) involve MnO₂ or Dess-Martin periodinane, but SeO₂ remains preferred for chlorinated pyridines due to reduced side reactions .

Q. How should researchers address purification challenges specific to this compound?

Post-synthetic purification typically involves column chromatography with silica gel and optimized solvent systems (e.g., ethyl acetate/hexane gradients). Impurities often arise from incomplete oxidation or chlorination byproducts. Analytical techniques like TLC and NMR (monitoring aldehyde proton signals at δ ~10 ppm) are critical for verifying purity .

Q. What spectroscopic methods are essential for characterizing this compound?

- ¹H NMR : Distinct aldehyde proton signals at δ 10.19 ppm (singlet, 2H) and aromatic protons at δ 8.03–8.41 ppm .

- IR : Strong C=O stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 190.09 (C₇H₄ClNO₂) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in Schiff base formation?

Discrepancies in reaction rates with amines may stem from steric hindrance or electronic effects of the chloro substituent. For example, reactions with bulky amines (e.g., 2-aminopyridine) require longer reaction times or catalytic ZnCl₂ to activate the aldehyde group, as shown in analogous pyridine-2,6-dicarbaldehyde systems . Comparative kinetic studies under varied pH and solvent polarities are recommended to isolate contributing factors.

Q. What computational modeling approaches validate the electronic structure of this compound?

Density Functional Theory (DFT) simulations align with experimental IR and NMR data, predicting charge distribution at the aldehyde groups (partial positive charge) and electron-withdrawing effects of the chlorine atom. Such models aid in predicting reactivity in cross-coupling reactions or coordination chemistry .

Q. How does the chloro substituent influence self-assembly in supramolecular systems?

The chloro group enhances π-stacking interactions in 2D covalent organic frameworks (COFs), as demonstrated in spiropyran-functionalized systems. This substituent also modulates solubility, enabling controlled crystallization on substrates like highly oriented pyrolytic graphite (HOPG) .

Q. What are the mechanistic implications of this compound in corrosion inhibition studies?

In Schiff base derivatives (e.g., pyridine-2,6-dicarbaldehyde-2-aminofluorene bis-Schiff base), the aldehyde groups facilitate chelation with metal ions (e.g., Fe²⁺), forming protective films on steel surfaces. Electrochemical impedance spectroscopy (EIS) confirms enhanced corrosion resistance in simulated cooling water systems .

Q. How can researchers mitigate decomposition during storage of this compound?

Decomposition via hydrolysis or oxidation is minimized by storing the compound under inert atmospheres (N₂/Ar) at −20°C. Lyophilization or stabilization in anhydrous solvents (e.g., THF) is advised for long-term storage, as moisture accelerates aldehyde degradation .

Methodological Recommendations

- Synthetic Optimization : Use SeO₂ in 1,4-dioxane under reflux for reproducible yields. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

- Analytical Cross-Validation : Combine ¹H NMR, IR, and HRMS to confirm structural integrity and rule out oxidation byproducts .

- Application-Specific Derivatization : For COF synthesis, pre-functionalize with photoactive groups (e.g., spiropyran) to enable light-driven self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.